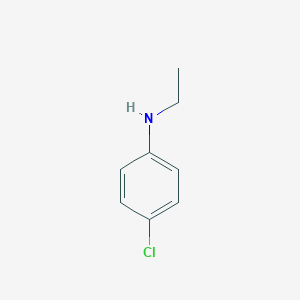

4-chloro-N-ethylaniline

Description

Propriétés

IUPAC Name |

4-chloro-N-ethylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10ClN/c1-2-10-8-5-3-7(9)4-6-8/h3-6,10H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLWDPIXDUVYHMS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=CC=C(C=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20343163 | |

| Record name | 4-chloro-N-ethylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20343163 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13519-75-0 | |

| Record name | 4-Chloro-N-ethylbenzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13519-75-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-chloro-N-ethylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20343163 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways of 4 Chloro N Ethylaniline

Advanced Synthesis Strategies for 4-chloro-N-ethylaniline

The production of this compound is approached through two main strategic avenues: the alkylation of a halogenated aniline (B41778) and the halogenation of an N-alkylaniline. Each approach has distinct methodologies that offer control over the final product.

Alkylation of Halogenated Anilines for N-Ethyl Substitution

This strategy focuses on introducing the N-ethyl group onto the 4-chloroaniline (B138754) molecule. Various methods have been explored to achieve this transformation efficiently.

A common and direct method for the N-ethylation of 4-chloroaniline is its reaction with an ethylating agent such as ethyl iodide in the presence of a base. The base is crucial for deprotonating the aniline nitrogen, thereby increasing its nucleophilicity to facilitate the attack on the electrophilic ethyl iodide.

| Reactant 1 | Reactant 2 | Base | Solvent | Temperature (°C) | Yield (%) |

| 4-chloroaniline | Ethyl iodide | e.g., K₂CO₃, NaH | e.g., Acetonitrile (B52724), DMF | Room Temp. to Reflux | Data not available |

Table 1: General Conditions for the Reaction of 4-chloroaniline with Ethyl Iodide.

It is important to note that the reactivity of ethyl iodide is generally higher than that of ethyl bromide, which may allow for milder reaction conditions. However, it also increases the likelihood of over-alkylation to form N,N-diethyl-4-chloroaniline. Careful control of stoichiometry and reaction parameters is therefore essential.

The catalytic hydrogenation of urea derivatives presents an alternative, albeit less direct, route to N-alkylanilines. This method typically involves the reduction of a urea precursor. For the synthesis of this compound, a potential precursor would be N-(4-chlorophenyl)-N'-ethylurea.

Research in this area has demonstrated the selective hydrogenation of urea derivatives to amines. For instance, studies have shown the hydrogenation of 1,3-bis(4-chlorophenyl)urea to N-(4-chlorophenyl)formamide and the further reduction to 4-chloro-N-methylaniline using ruthenium-based catalysts nih.gov. While the direct synthesis of N-ethyl anilines through this method is not explicitly detailed in the provided results, the existing research suggests its feasibility. The reaction would likely proceed under a hydrogen atmosphere in the presence of a suitable metal catalyst.

| Substrate | Catalyst | Solvent | Pressure (bar) | Temperature (°C) | Product |

| N-(4-chlorophenyl)-N'-ethylurea | e.g., Ru-based, Ir-based | e.g., THF | 10-60 | 130-140 | This compound |

Table 2: Plausible Conditions for Catalytic Hydrogenation of a Urea Derivative.

Information regarding the stepwise synthesis of this compound via ethyleneimine is not available in the provided search results. This synthetic route remains an area for further investigation.

Halogenation of N-ethylaniline Precursors

This approach involves the synthesis of N-ethylaniline first, followed by the regioselective introduction of a chlorine atom at the para-position of the benzene (B151609) ring.

The direct chlorination of N-ethylaniline is an electrophilic aromatic substitution reaction. The ethylamino group is an activating group and an ortho-, para-director. Therefore, the reaction can potentially yield a mixture of 2-chloro-N-ethylaniline and this compound, as well as di- and tri-chlorinated products. Achieving high regioselectivity for the desired para-isomer is the primary challenge.

Various chlorinating agents can be employed, such as chlorine gas, sulfuryl chloride (SO₂Cl₂), and N-chlorosuccinimide (NCS). The choice of reagent and reaction conditions significantly impacts the regioselectivity of the chlorination. For example, the use of copper(II) chloride in ionic liquids has been shown to favor the para-chlorination of unprotected anilines with high yields researchgate.net.

Research has also demonstrated the regioselective chlorination of N,N-dimethylaniline with N-chlorosuccinimide, yielding a mixture of the 2-chloro and 4-chloro isomers researchgate.net. While this is not N-ethylaniline, it provides insight into the potential outcomes of such a reaction.

| Substrate | Chlorinating Agent | Catalyst/Solvent | Key Findings |

| Aniline | Copper(II) chloride | Ionic Liquid | High yield and regioselectivity for para-chlorination researchgate.net. |

| N,N-dimethylaniline | N-chlorosuccinimide | Not specified | Yielded 39% 4-chloro and 43% 2-chloro isomers researchgate.net. |

Table 3: Research Findings on Regioselective Chlorination of Anilines.

To achieve controlled regioselectivity for the synthesis of this compound, it is crucial to carefully select the chlorinating agent and reaction conditions to favor the formation of the para-substituted product.

Direct Halogenation Techniques

Direct halogenation is a primary method for introducing a halogen atom onto an aromatic ring. In the context of synthesizing this compound, this typically involves the electrophilic chlorination of N-ethylaniline. The ethylamino group (-NHCH₂CH₃) is an activating, ortho-, para-directing group, meaning it increases the electron density of the benzene ring and directs incoming electrophiles to the positions ortho (2 and 6) and para (4) to itself. Due to steric hindrance from the ethyl group, the para-substituted product is often favored.

The reaction is a classic example of electrophilic aromatic substitution. wikipedia.org For less reactive aromatic compounds, a Lewis acid catalyst such as iron(III) chloride (FeCl₃) or aluminum chloride (AlCl₃) is typically required to polarize the chlorine molecule (Cl₂), creating a more potent electrophile. wikipedia.org However, aniline and its derivatives are highly activated, and the reaction can sometimes proceed without a catalyst. wikipedia.org

A common challenge in the direct chlorination of anilines is over-halogenation, where multiple chlorine atoms are added to the ring. wikipedia.org To achieve mono-substitution and favor the desired 4-chloro isomer, reaction conditions must be carefully controlled. One strategy involves the chlorination of the corresponding ammonium (B1175870) salt in an inert organic solvent, which can improve selectivity for the 4-position. google.com

Table 1: Comparison of Direct Chlorination Conditions for Anilines

| Parameter | Condition 1 | Condition 2 |

|---|---|---|

| Starting Material | 2,6-dimethylaniline | 2-ethyl-6-methylaniline |

| Chlorinating Agent | Chlorine gas (Cl₂) | Chlorine gas (Cl₂) |

| Solvent | Carbon Tetrachloride (CCl₄) | Toluene |

| Temperature | 10-15 °C | 80 °C |

| Key Feature | Formation of ammonium salt with HCl prior to chlorination | Higher reaction temperature |

| Observed Yield | 75% (relative to reacted aniline) | 64% (relative to reacted aniline) |

| Reference | google.com | google.com |

Reductive Processes in this compound Synthesis

Reductive methods offer an alternative synthetic route, often starting from precursors where the chloro- and amino- functionalities are already in place or are introduced in a different order. These processes are central to forming the ethylamino group.

Reduction of Imine Intermediates (e.g., Sodium Borohydride Reductions)

This method, also known as reductive amination, is a highly effective way to form the N-ethyl bond. organicreactions.org The process typically involves a two-step sequence performed in a single pot. First, 4-chloroaniline is reacted with acetaldehyde (B116499) (CH₃CHO). This reaction forms an imine intermediate (a compound containing a carbon-nitrogen double bond).

Following the in-situ formation of the imine, a reducing agent is added. Sodium borohydride (NaBH₄) is a mild and selective reducing agent commonly used for this purpose. organic-chemistry.orgcommonorganicchemistry.com It selectively reduces the C=N double bond of the imine to a C-N single bond, yielding the final product, this compound, without reducing the aromatic ring or the chloro-substituent. commonorganicchemistry.comresearchgate.net The reaction is typically carried out in alcoholic solvents like methanol or ethanol. commonorganicchemistry.com Other similar borohydride reagents, such as sodium triacetoxyborohydride (NaHB(OAc)₃) and sodium cyanoborohydride (NaCNBH₃), are also widely used in reductive amination reactions. organicreactions.orgcommonorganicchemistry.com

Catalytic Hydrogenation Methods

Catalytic hydrogenation provides a powerful and often cleaner alternative to hydride-based reductions. This technique can be applied in different ways to achieve the synthesis of this compound.

One major pathway is the catalytic hydrogenation of 4-chloronitrobenzene to produce 4-chloroaniline. wikipedia.orgmdpi.com This is a critical step, as direct chlorination of aniline can be difficult to control. wikipedia.org In this process, 4-chloronitrobenzene is reacted with hydrogen gas (H₂) under pressure in the presence of a metal catalyst. chemicalbook.comgoogle.com Common catalysts include Raney nickel, palladium on carbon (Pd/C), and platinum-based catalysts. chemicalbook.com The nitro group (-NO₂) is selectively reduced to an amino group (-NH₂), leaving the chloro-substituent intact. The resulting 4-chloroaniline can then be ethylated via reductive amination as described previously.

Alternatively, catalytic reductive amination can be performed directly. In this "hydrogen borrowing" or "catalytic N-alkylation" approach, 4-chloroaniline can be reacted with ethanol in the presence of a suitable heterogeneous or homogeneous catalyst. researchgate.netnih.gov The catalyst first oxidizes the alcohol to an aldehyde, which then reacts with the amine to form an imine. The same catalyst then facilitates the hydrogenation of the imine to the final N-ethylated amine, using hydrogen that was "borrowed" from the alcohol. researchgate.net

Mechanistic Investigations of this compound Formation

Understanding the reaction mechanisms is key to controlling selectivity and improving the efficiency of the synthetic pathways.

Elucidation of Reaction Mechanisms in N-Alkylation and Halogenation

The N-alkylation of 4-chloroaniline to form this compound via reductive amination proceeds through a well-defined mechanism. commonorganicchemistry.com

Imine Formation: The nucleophilic nitrogen atom of 4-chloroaniline attacks the electrophilic carbonyl carbon of acetaldehyde. This is followed by a proton transfer and subsequent dehydration (loss of a water molecule) to form a protonated imine, which then deprotonates to the neutral imine intermediate.

Hydride Reduction: The reducing agent, such as sodium borohydride, delivers a hydride ion (H⁻) to the electrophilic carbon of the imine double bond. This nucleophilic attack breaks the pi bond of the C=N double bond, forming a new C-H bond.

Protonation: The resulting nitrogen anion is then protonated by the solvent (e.g., methanol) to yield the final secondary amine, this compound.

The mechanism for direct halogenation of N-ethylaniline is a classic electrophilic aromatic substitution.

Electrophile Generation: A Lewis acid catalyst (if used) interacts with molecular chlorine (Cl₂) to generate a highly electrophilic chlorine species (a chloronium ion, Cl⁺).

Nucleophilic Attack: The electron-rich pi system of the N-ethylaniline benzene ring acts as a nucleophile, attacking the electrophilic chlorine. This attack forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. The aromaticity of the ring is temporarily lost. wikipedia.org

Deprotonation/Rearomatization: A weak base removes a proton from the carbon atom that bears the new chlorine atom, restoring the aromatic pi system and yielding the this compound product.

An alternative mechanism for halogenation of anilines involves the formation of an N-chloro intermediate, which then rearranges to the para-halo compound. core.ac.ukresearchgate.net

Influence of Catalysts and Reaction Conditions on Pathway Selectivity

Catalysts and reaction conditions play a pivotal role in determining the outcome and efficiency of the synthesis.

In direct halogenation , the choice of solvent and the use of a protecting group or salt formation can significantly influence regioselectivity. Halogenating the ammonium salt of the aniline in an inert solvent can increase the yield of the desired para-isomer by sterically hindering the ortho positions and deactivating the ring slightly to prevent over-halogenation. google.com

In catalytic hydrogenation of 4-chloronitrobenzene, the catalyst's nature is critical for chemoselectivity. The goal is to reduce the nitro group without causing hydrodechlorination (removal of the chlorine atom). Catalysts like Raney nickel and specific supported palladium or gold-palladium bimetallic nanoparticles have shown high selectivity for producing 4-chloroaniline. mdpi.comchemicalbook.comresearchgate.net The reaction conditions, such as hydrogen pressure and temperature, must also be optimized to favor the desired reaction and suppress side reactions. google.comresearchgate.net

Table 2: Influence of Catalysts on Hydrogenation of Nitroarenes

| Catalyst System | Substrate | Key Finding | Significance | Reference |

|---|---|---|---|---|

| Raney Nickel | p-chloronitrobenzene | Addition of metal additives can enhance catalytic reduction to p-chloroaniline under mild conditions (20-80°C, 0.05-1.0 MPa H₂). | Provides a method for controlled, selective reduction at low cost. | google.com |

| N/S Co-doped Carbon | p-chloronitrobenzene | Metal-free catalyst shows high chemoselectivity; synergistic effect of N and S heteroatoms enhances conversion. | Demonstrates a sustainable, metal-free approach to selective hydrogenation. | mdpi.com |

| Supported AuPd Nanoparticles | 4-chloronitrobenzene | Bimetallic nanoparticles on TiO₂ show high activity and selectivity for forming 4-chloroaniline. | Catalyst design at the nanoscale can precisely control reaction outcomes. | researchgate.net |

In catalytic N-alkylation , the catalyst dictates the reaction pathway. For instance, zeolite-based catalysts can be used for gas-phase reactions of aniline with alcohols. The acidic properties of the catalyst, particularly the presence of Lewis acid sites, can influence whether the reaction favors N-alkylation or the synthesis of other compounds like quinolines. Homogeneous catalysts based on iridium or ruthenium have also been developed for the N-alkylation of anilines with alcohols, operating through a hydrogen borrowing mechanism. nih.gov The choice of metal and the ligand structure are crucial for catalytic activity and efficiency. nih.gov

Optimization and Scalability of Synthetic Routes

The transition from laboratory-scale synthesis to industrial production of this compound necessitates rigorous optimization of reaction parameters and the development of scalable, robust processes. Key areas of focus include intensifying reaction conditions for higher throughput and selectivity, and implementing effective waste management strategies.

The direct N-alkylation of anilines using alcohols is a green and atom-economical method. researchgate.net Research into the N-alkylation of 4-chloroaniline with benzyl alcohol using an N-heterocyclic carbene (NHC) Iridium(III) complex has demonstrated high efficacy, achieving an 80% yield of the corresponding N-benzylated product. nih.gov This highlights the potential of sophisticated catalysts for activating substituted anilines like 4-chloroaniline.

While direct studies on the ethylation of 4-chloroaniline are limited, extensive research on the vapor-phase ethylation of aniline with ethanol over zeolite catalysts provides a robust model for process optimization. sci-hub.seresearchgate.net These studies investigate the influence of various parameters to maximize the yield of the desired mono-N-alkylated product. By adjusting temperature, reactant feed rate (Weight Hourly Space Velocity or WHSV), and the molar ratio of reactants, the process can be fine-tuned for optimal performance. Moderately steam-treated HY zeolites have been shown to significantly improve aniline conversion and the yield of N-ethylaniline. researchgate.net

The choice of ethylating agent is also critical. While ethanol is a green and inexpensive option, other reagents like diethyl carbonate (DEC) have been shown to be superior N-alkylating agents, offering higher selectivity under milder conditions. sci-hub.se Over a potassium-exchanged beta zeolite (Kβ) catalyst, DEC can achieve 100% selectivity for N-ethylaniline at a 41% aniline conversion level. sci-hub.se

| Parameter | Condition | 4-Chloroaniline Conversion (%) | Selectivity for this compound (%) | Catalyst | Ethylating Agent | Reference |

| Temperature | 473 K | 41 | 100 | Kβ Zeolite | Diethyl Carbonate | sci-hub.se |

| WHSV | 19.8 h⁻¹ | 41 | 100 | Kβ Zeolite | Diethyl Carbonate | sci-hub.se |

| Molar Ratio | 2 (DEC/Aniline) | 41 | 100 | Kβ Zeolite | Diethyl Carbonate | sci-hub.se |

| Temperature | 598 K | ~78 | ~88 | Kβ Zeolite | Ethanol | sci-hub.se |

| Catalyst | Ir(III)-NHC (2b) | 80 (for N-benzylation) | >95 (for N-benzylation) | Homogeneous | Benzyl Alcohol | nih.gov |

Note: Data for ethanol and diethyl carbonate are based on studies with aniline and serve as a model for the synthesis of this compound.

A key challenge in the N-alkylation of anilines is controlling selectivity to prevent the formation of undesirable byproducts. The primary byproducts in the ethylation of 4-chloroaniline are the over-alkylated N,N-diethyl-4-chloroaniline and C-alkylated isomers, where the ethyl group is attached to the aromatic ring. sci-hub.se

Byproduct Control:

The formation of these byproducts is highly dependent on reaction conditions and catalyst choice.

Temperature: Higher temperatures tend to favor ring alkylation (C-alkylation). sci-hub.se Therefore, operating at the lowest effective temperature is crucial for maximizing N-alkylation selectivity.

Catalyst Acidity/Basicity: The acidic or basic nature of the catalyst plays a significant role. Alkali-exchanged zeolites, which possess basic properties, are known to favor N-alkylation over C-alkylation. sci-hub.se In contrast, strongly acidic sites can promote the dehydration of ethanol to ethylene, which can then participate in side reactions. sci-hub.se

Space Velocity (WHSV): In continuous-flow systems, increasing the feed rate (higher WHSV) reduces the contact time of reactants with the catalyst. This can suppress the formation of the N,N-diethyl derivative and improve selectivity for the desired mono-ethylated product. sci-hub.se

| Catalyst | WHSV (h⁻¹) | Selectivity for N-ethylaniline (%) | Selectivity for N,N-diethylaniline (%) | Selectivity for C-alkylanilines (%) | Reference |

| Kβ Zeolite | 1.5 | ~85 | ~10 | ~5 | sci-hub.se |

| Kβ Zeolite | 4.5 | >95 | <5 | ~0 | sci-hub.se |

| Naβ Zeolite | 1.5 | ~80 | ~15 | ~5 | sci-hub.se |

| Naβ Zeolite | 4.5 | ~90 | ~10 | ~0 | sci-hub.se |

Note: This data is for the ethylation of aniline with ethanol and illustrates general principles applicable to minimizing byproducts in this compound synthesis.

Waste Management:

Modern synthetic strategies prioritize waste reduction in line with green chemistry principles.

Heterogeneous Catalysis: The use of solid catalysts like zeolites simplifies product purification. The catalyst can be easily removed from the reaction mixture by filtration, eliminating the need for complex and solvent-intensive separation processes. Furthermore, these catalysts can often be regenerated and reused, reducing solid waste and catalyst cost. researchgate.netresearchgate.net

Atom Economy: The reaction of 4-chloroaniline with ethanol is highly atom-economical, theoretically producing only water as a byproduct. researchgate.net This avoids the formation of salt waste that is characteristic of older methods using alkyl halides as ethylating agents.

Solvent-Free Reactions: Vapor-phase reactions or reactions using one of the reactants in excess as the solvent eliminate the need for additional organic solvents, which are a major source of chemical waste. acs.org

By carefully selecting catalysts and optimizing reaction parameters, the synthesis of this compound can be scaled effectively, achieving high yields and selectivity while adhering to modern standards of environmental responsibility.

Chemical Reactivity and Transformation Mechanisms of 4 Chloro N Ethylaniline

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) on 4-chloro-N-ethylaniline is a challenging transformation. Unlike aromatic rings activated by potent electron-withdrawing groups (such as nitro groups), the electronic character of this compound does not inherently favor the addition-elimination mechanism typical of SNAr reactions. Nevertheless, under specific conditions, the chlorine atom can be displaced by strong nucleophiles.

The chlorine atom on the benzene (B151609) ring of this compound can be substituted by a range of nucleophiles, although this generally requires forcing conditions or catalytic activation. The reaction proceeds via the SNAr mechanism, where the nucleophile attacks the carbon atom bearing the chlorine, forming a high-energy intermediate known as a Meisenheimer complex, before the chloride ion is expelled.

Common nucleophiles that can participate in such reactions include:

Amines: Both aliphatic and aromatic amines can serve as nucleophiles to form substituted N,N'-diethyl-phenylenediamines.

Thiols: Thiolates (RS⁻) are effective nucleophiles and can react to form aryl thioethers. For example, reaction with thiophenol in the presence of a base can yield the corresponding thioether derivative. arkat-usa.org

Azides: The azide ion (N₃⁻) can be introduced to form an aryl azide, a versatile intermediate that can be used in subsequent reactions like cycloadditions or reductions to primary amines. researchgate.net

Alkoxides and Hydroxides: Replacement by alkoxide (RO⁻) or hydroxide (OH⁻) ions to form ethers or phenols is also possible, but typically requires high temperatures and pressures due to the poor leaving group nature of chloride on an unactivated ring.

Table 1: Representative Nucleophiles in Aromatic Substitution of Chloroarenes

| Nucleophile | Reagent Example | Product Type | Typical Conditions |

| Amine | Benzylamine | N-Aryl Amine | High temperature or Pd-catalysis |

| Thiolate | Sodium thiophenoxide | Diaryl Thioether | Base, polar aprotic solvent |

| Azide | Sodium azide | Aryl Azide | DMF or NMP, elevated temperature |

| Alkoxide | Sodium methoxide | Aryl Methyl Ether | High temperature, pressure (Cu catalyst) |

The reactivity of this compound in SNAr reactions is governed by several electronic and structural factors.

Electronic Effects: The SNAr mechanism is facilitated by electron-withdrawing groups that can stabilize the negative charge of the intermediate Meisenheimer complex. In this compound, the chlorine atom exerts an inductive electron-withdrawing effect but a resonance electron-donating effect. More importantly, the N-ethylamino group is strongly electron-donating through resonance. This donation of electron density into the aromatic ring increases the electron density at the ortho and para positions, which destabilizes the negatively charged intermediate required for SNAr. Consequently, the molecule is considered "deactivated" towards nucleophilic aromatic substitution.

Leaving Group Ability: The nature of the leaving group is crucial. While chloride is a reasonably good leaving group, its departure from an unactivated aryl ring is energetically unfavorable. The reaction rate follows the general trend F > Cl > Br > I for activated aryl halides, as the highly electronegative fluorine strongly stabilizes the intermediate complex through its inductive effect.

Nucleophile Strength: Stronger nucleophiles are required to attack the relatively electron-rich aromatic ring of this compound. Potent nucleophiles like thiolates or amides are more effective than weaker ones like water or alcohols.

Regioselectivity: Since there is only one leaving group (chlorine), regioselectivity of the substitution is not a factor for this specific substrate. The nucleophile will exclusively attack the carbon atom at position 4.

Oxidation and Reduction Pathways

The N-ethylamino group and the aromatic ring are susceptible to oxidation.

Quinone Imines: Oxidation of aniline (B41778) derivatives can lead to the formation of quinone imines. This transformation can be achieved using various oxidizing agents. The process involves the removal of electrons from the aromatic system and the amino group, leading to a conjugated imine structure. While specific studies on this compound are not abundant, the general pathway for N-alkylaniline oxidation suggests it can be converted to the corresponding N-ethyl-p-benzoquinone imine derivative.

N-Oxides: The nitrogen atom of the secondary amino group can be oxidized to an N-oxide. This is typically accomplished using strong oxidizing agents, most commonly peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA). organicchemistrydata.org The reaction involves the transfer of an oxygen atom from the peracid to the nitrogen, forming a new N-O bond. The resulting this compound-N-oxide is a polar molecule with distinct reactivity compared to the parent amine.

The aromatic ring of this compound can be reduced to a cyclohexane ring through catalytic hydrogenation. This reaction typically requires a transition metal catalyst and high pressures of hydrogen gas.

Common catalysts for this transformation include rhodium, ruthenium, and palladium, often supported on carbon or alumina. nbinno.comresearchgate.net The reaction proceeds by the addition of hydrogen atoms across the double bonds of the benzene ring, resulting in the formation of N-ethyl-4-chlorocyclohexylamine. Under more forcing conditions or with specific catalysts like palladium on carbon in the presence of a base, the chlorine atom may also be removed via hydrogenolysis, yielding N-ethylcyclohexylamine. google.com The conditions, such as temperature, pressure, and choice of catalyst, can be tuned to favor the desired product. icm.edu.plgoogle.com

Coupling Reactions and Derivative Formation

This compound can serve as a substrate in several important coupling reactions to form new carbon-nitrogen or nitrogen-nitrogen bonds, leading to a diverse range of derivatives.

Azo Coupling: As an activated aromatic amine, this compound can act as the coupling component in azo coupling reactions. nih.gov It reacts with an aromatic diazonium salt, an electrophile, to form a brightly colored azo compound. unb.ca The coupling typically occurs at the position ortho to the activating N-ethylamino group (position 2), as the para position is blocked by the chlorine atom. This electrophilic aromatic substitution reaction is fundamental to the synthesis of many dyes and pigments. ijirset.comnih.govplantarchives.org

Palladium-Catalyzed Cross-Coupling: The carbon-chlorine bond in this compound can participate in palladium-catalyzed cross-coupling reactions, most notably the Buchwald-Hartwig amination. wiley.comacs.orgorganic-chemistry.org In this reaction, this compound acts as the aryl halide partner and is coupled with a primary or secondary amine in the presence of a palladium catalyst and a strong base. This reaction is a powerful method for forming new C-N bonds and allows for the synthesis of complex diaryl- or alkylarylamines that would be difficult to prepare otherwise. researchgate.netepa.gov The choice of phosphine ligand on the palladium catalyst is critical for achieving high yields and accommodating a broad range of amine coupling partners. nih.gov

Table 2: Representative Conditions for Buchwald-Hartwig Amination of an Aryl Chloride

| Amine | Catalyst / Ligand | Base | Solvent | Temperature (°C) | Yield (%) |

| N-Methylaniline | Pd₂(dba)₃ / YPhos ligand | KOtBu | Toluene | Room Temp | >95 |

| Morpholine | Pd(OAc)₂ / RuPhos | K₂CO₃ | t-BuOH | 100 | ~90 |

| Aniline | [Pd(allyl)Cl]₂ / AdBippyPhos | KOPh | Dioxane | 110 | ~85 |

| Primary Alkylamine | Pd(OAc)₂ / SPhos | Cs₂CO₃ | Toluene | 100 | >90 |

Data are representative for typical aryl chlorides and may vary for this compound.

Photochemical Transformations

Substituted anilines, including chloroanilines, are known to undergo degradation upon exposure to light, particularly UV irradiation. who.int The photochemical degradation of chloroanilines in aqueous solutions often proceeds via advanced oxidation processes, typically involving the generation of highly reactive hydroxyl radicals (•OH). mdpi.comresearchgate.net These radicals can attack the aromatic ring, leading to a cascade of reactions.

The proposed mechanism for the photodegradation of similar compounds like aniline and 2-chloroaniline involves the following steps:

Adsorption: The chloroaniline molecule adsorbs onto the surface of a photocatalyst (if present), such as TiO₂. mdpi.com

Radical Attack: The highly oxidizing hydroxyl radical attacks the aniline molecule. This can lead to the formation of an HO•-adduct. researchgate.net

Intermediate Formation: Subsequent reactions can lead to the formation of various intermediates, including aminophenols and anilinium radical cations. researchgate.net For 4-chloroaniline (B138754), degradation pathways have been proposed to involve deamination, hydroxylation, and ring-cleavage reactions, with 4-chlorocatechol identified as a key metabolite in some biodegradation studies. nih.gov

Mineralization: Complete degradation leads to the mineralization of the organic compound into simpler inorganic substances like CO₂, H₂O, and mineral acids.

The kinetics of this degradation often follow a pseudo-first-order reaction model. mdpi.com

The ethylamino group of this compound can be susceptible to nitrosation and oxidation reactions, leading to the formation of N-nitroso and C-nitro products.

N-Nitrosation: Secondary amines can react with nitrosating agents, which can be formed from nitrites in acidic conditions, to yield N-nitrosamines. google.com The formation of N-(4-chlorophenyl)-N-ethylnitrous amide (also known as 4-chloro-N-ethyl-N-nitrosoaniline) is a documented transformation, confirming the susceptibility of the secondary amine functionality in this compound to nitrosation. uni.lu

Nitration: The aromatic ring of anilines can undergo nitration to form nitroanilines. While the amino group is an activating, ortho-, para-director, nitration of anilines in strong acid can lead to the formation of a significant amount of the meta-nitro product due to the protonation of the amino group to form the meta-directing anilinium ion. In the case of this compound, nitration could potentially lead to products like 4-chloro-N-ethyl-2-nitroaniline or 4-chloro-N-ethyl-3-nitroaniline. nih.gov Furthermore, the oxidation of chloroanilines can also lead to the formation of nitro compounds. The degradation of 2-chloro-4-nitroaniline, for example, involves the removal of the nitro group, but its synthesis implies the nitration of a chloroaniline precursor. plos.org

Table 3: Potential Nitroso and Nitro Derivatives of this compound

| Derivative Type | Compound Name | Formation Pathway |

| N-Nitroso | 4-chloro-N-ethyl-N-nitrosoaniline | Reaction with nitrosating agents. google.comuni.lu |

| C-Nitro | 4-chloro-N-ethyl-2-nitroaniline | Electrophilic aromatic substitution (Nitration). |

| C-Nitro | 4-chloro-N-ethyl-3-nitroaniline | Electrophilic aromatic substitution (Nitration). nih.gov |

Spectroscopic Characterization and Computational Analysis

Advanced Spectroscopic Techniques for Structural Elucidation

A suite of spectroscopic techniques is employed to determine the precise structure of 4-chloro-N-ethylaniline, from its molecular formula and fragmentation to the specific arrangement of its atoms.

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental tool for determining the carbon-hydrogen framework of a molecule. For this compound, ¹H and ¹³C NMR spectra provide definitive information about the electronic environment of each proton and carbon atom.

The ¹H NMR spectrum reveals distinct signals for the ethyl group and the aromatic protons. The aromatic protons typically appear as two doublets, characteristic of a 1,4-disubstituted benzene (B151609) ring. The protons ortho to the chloro group are expected to resonate at a different chemical shift than those ortho to the N-ethylamino group due to their distinct electronic environments. The ethyl group protons present as a quartet (CH₂) coupled to a triplet (CH₃), a classic ethyl pattern. A broad singlet corresponding to the N-H proton is also observable.

The ¹³C NMR spectrum complements the ¹H NMR data by showing signals for each unique carbon atom in the molecule. The spectrum displays signals for the two carbons of the ethyl group and the four distinct carbons of the p-chlorophenyl group. The chemical shifts of the aromatic carbons are influenced by the electron-donating N-ethylamino group and the electron-withdrawing chloro group.

Table 1: NMR Spectroscopic Data for this compound in CDCl₃

| Nucleus | Chemical Shift (δ, ppm) | Assignment |

|---|---|---|

| ¹H | ~7.07 | Aromatic (2H, d) |

| ~6.45 | Aromatic (2H, d) | |

| ~3.50 | N-H (1H, br s) | |

| ~3.03 | -CH₂- (2H, q) | |

| ~1.18 | -CH₃ (3H, t) | |

| ¹³C | ~146.0 | C-N |

| ~129.0 | C-H (aromatic) | |

| ~120.0 | C-Cl | |

| ~113.0 | C-H (aromatic) | |

| ~38.0 | -CH₂- | |

| ~15.0 | -CH₃ |

Note: Data compiled from spectral databases. Exact chemical shifts can vary slightly based on solvent and experimental conditions.

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) techniques, is used to identify the functional groups and vibrational modes of a molecule. The techniques are complementary; vibrations that are strong in IR may be weak in Raman, and vice versa.

For this compound, the spectra are characterized by several key vibrational modes. The N-H stretching vibration is a prominent feature, typically appearing as a single band in the region of 3350-3450 cm⁻¹. The aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while the aliphatic C-H stretches of the ethyl group appear just below 3000 cm⁻¹. The C-N stretching vibration is typically found in the 1250-1350 cm⁻¹ region. Aromatic C=C stretching vibrations give rise to characteristic bands in the 1500-1600 cm⁻¹ range. The C-Cl stretching vibration is expected in the fingerprint region, generally between 800-550 cm⁻¹.

While a detailed experimental and computational vibrational analysis specifically for this compound is not widely published, data from the closely related compound 4-chloro-N-methylaniline provides insight into the expected frequencies.

Table 2: Expected Vibrational Frequencies for this compound based on Analogous Compounds

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Technique |

|---|---|---|

| N-H Stretch | 3350 - 3450 | FT-IR, FT-Raman |

| Aromatic C-H Stretch | 3000 - 3100 | FT-IR, FT-Raman |

| Aliphatic C-H Stretch | 2850 - 2980 | FT-IR, FT-Raman |

| C=C Aromatic Stretch | 1500 - 1600 | FT-IR, FT-Raman |

| N-H Bend | 1500 - 1550 | FT-IR |

| C-N Stretch | 1250 - 1350 | FT-IR |

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight and crucial information about the molecule's structure through its fragmentation pattern.

The molecular formula of this compound is C₈H₁₀ClN, corresponding to a monoisotopic mass of approximately 155.05 g/mol . The mass spectrum will show a molecular ion peak (M⁺) at m/z 155. Due to the natural isotopic abundance of chlorine (³⁵Cl:³⁷Cl ≈ 3:1), an (M+2)⁺ peak at m/z 157 with an intensity of about one-third of the M⁺ peak is a characteristic feature for monochlorinated compounds.

The fragmentation of aromatic amines is well-documented. For this compound, a primary fragmentation pathway is alpha-cleavage, which involves the loss of a methyl radical (•CH₃) from the ethyl group. This results in a highly stable, resonance-delocalized cation.

M⁺ (m/z 155) → [M - CH₃]⁺ + •CH₃

This fragmentation leads to the formation of the base peak (the most intense peak in the spectrum) at m/z 140.

Table 3: Key Mass Spectrometry Data for this compound

| m/z Value | Relative Intensity | Proposed Fragment Identity |

|---|---|---|

| 157 | ~13% | [C₈H₁₀³⁷ClN]⁺ (M+2)⁺ Isotope Peak |

| 155 | ~40% | [C₈H₁₀³⁵ClN]⁺ Molecular Ion (M⁺) |

| 142 | ~32% | [[M+2] - CH₃]⁺ |

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique can provide accurate bond lengths, bond angles, and intermolecular interactions.

A review of the current scientific literature indicates that a single-crystal X-ray diffraction study for the specific compound this compound has not been reported. While crystal structures for many related substituted aniline (B41778) derivatives exist, direct experimental data on the solid-state structure, such as the crystal system, space group, and unit cell dimensions for the title compound, is not available.

Computational Chemistry for Predictive Modeling

Computational chemistry serves as a powerful predictive tool, allowing for the modeling of molecular properties that can complement and help interpret experimental data.

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. DFT calculations can be used to optimize the molecular geometry, predict vibrational frequencies, and analyze electronic properties like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO).

For molecules like this compound, DFT calculations, often using basis sets such as 6-311++G(d,p), can predict the geometric parameters (bond lengths and angles) in the ground state. Furthermore, these calculations can compute the harmonic vibrational frequencies. The calculated frequencies are often systematically scaled to correct for anharmonicity and basis set limitations, allowing for a direct comparison with experimental FT-IR and FT-Raman spectra. This comparison aids in the definitive assignment of complex vibrational modes.

Studies on analogous compounds, such as 4-chloro-N-methylaniline, have shown excellent agreement between DFT-calculated (e.g., B3LYP functional) and experimental vibrational spectra, confirming the utility of this approach for structural and spectroscopic analysis. DFT can also be used to model NMR chemical shifts and analyze the electronic distribution and reactivity through molecular electrostatic potential (MEP) maps and frontier molecular orbital analysis.

Table 4: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 4-chloro-N-methylaniline |

| 4-chloroaniline (B138754) |

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or physicochemical properties. nih.govsysrevpharm.org For aniline derivatives, QSAR models are developed to predict properties like toxicity, lipophilicity, and other biological activities, thereby reducing the need for extensive experimental testing. researchgate.netscispace.commdpi.com

In the context of this compound, a QSAR study would involve a dataset of structurally related aniline derivatives. The process involves calculating various molecular descriptors that quantify the physicochemical properties of the molecules. These descriptors are then correlated with an experimentally determined activity using statistical methods like Multiple Linear Regression (MLR), Principal Component Regression (PCR), and Partial Least Squares (PLS). nih.govresearchgate.net

Key molecular descriptors relevant for aniline derivatives in QSAR studies include:

Hydrophobicity Descriptors: The logarithm of the n-octanol/water partition coefficient (logP) is a crucial descriptor that influences a molecule's ability to cross biological membranes. nih.gov The presence of the chloro group and the ethyl group in this compound significantly affects its lipophilicity.

Electronic Descriptors: Parameters like the Hammett constant (σ) are used to quantify the electron-donating or electron-withdrawing effects of substituents on the benzene ring. scispace.com The chlorine atom is electron-withdrawing, while the N-ethylamino group is electron-donating, both of which influence the reactivity and interaction of the molecule with biological targets.

Quantum Chemical Descriptors: Calculated properties such as the energy of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), dipole moment, and atomic charges provide insight into the electronic structure and reactivity. nih.govmdpi.com

Steric Descriptors: Parameters like molar refractivity (MR) and Taft steric parameters (Es) account for the size and shape of the molecule, which can be critical for binding to a receptor or enzyme.

A typical QSAR model for the toxicity of chloroanilines, for example, might take the form of an equation where toxicity is a function of logP and an electronic parameter. scispace.com Such studies have demonstrated that the toxicity of aniline derivatives is often correlated with their hydrophobicity and electronic character. researchgate.netscispace.com Therefore, the specific combination of the para-chloro substituent and the N-ethyl group in this compound would be a key determinant of its predicted activity within a given QSAR model.

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations are a powerful computational technique used to study the time-dependent behavior of molecular systems. nih.govmdpi.com By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can provide a detailed picture of the conformational landscape, dynamics, and thermodynamics of a molecule like this compound.

The conformational flexibility of this compound is primarily associated with two key degrees of freedom:

Rotation about the C(aryl)—N bond: This rotation determines the orientation of the ethylamino group relative to the plane of the chlorophenyl ring. The planarity of this arrangement is influenced by the balance between the p-π conjugation (which favors a planar conformation) and steric hindrance between the ethyl group and the ortho-protons of the ring. researchgate.net

Rotation about the N—C(ethyl) bond: This determines the conformation of the ethyl group itself, which can exist in different staggered and eclipsed forms.

MD simulations can be used to explore these conformational possibilities. The simulation would track the atomic positions over time, allowing for the analysis of key geometric parameters such as dihedral angles. By analyzing the trajectory from an MD simulation, one can construct a potential energy surface as a function of these dihedral angles. This surface reveals the low-energy (stable) conformations and the energy barriers that separate them.

For instance, studies on the related molecule N,N-dimethylaniline have shown that the Ph-NC₂ fragment prefers a quasi-planar structure due to p-π interaction. researchgate.net For this compound, MD simulations would clarify the preferred dihedral angle of the C(aryl)-C(aryl)-N-C(ethyl) chain and analyze the torsional potential for rotation around the C(aryl)-N bond. Furthermore, the simulation can reveal the relative populations of gauche and anti conformers for the ethyl group, providing a comprehensive understanding of the molecule's structural preferences in different environments (e.g., in a vacuum or in a solvent).

Biochemical and Biological Interactions of 4 Chloro N Ethylaniline

Metabolic Pathways and Biotransformation

The biotransformation of 4-chloro-N-ethylaniline, a secondary N-alkylaniline, involves a series of complex metabolic reactions primarily aimed at increasing its water solubility to facilitate excretion. These pathways are analogous to those observed for other substituted anilines and are studied through both in vitro and in vivo models. The metabolism predominantly occurs in the liver, orchestrated by a suite of xenobiotic-metabolizing enzymes.

The metabolic fate of substituted anilines has been investigated in various biological systems. For the closely related primary amine, 4-chloroaniline (B138754) (PCA), metabolic pathways include C-hydroxylation, N-acetylation, and N-oxidation. who.int In vivo studies in rats, mice, and monkeys administered PCA revealed that 2-amino-5-chlorophenyl sulfate (B86663) is the major urinary excretion product. who.int Other identified metabolites include 4-chlorooxanilic acid, N-acetyl-2-amino-5-chlorophenyl sulfate, and 4-chloroglycolanilide, while the parent compound is found in only small amounts in the urine. who.int

In vitro studies using rabbit hepatic microsomes have demonstrated that N,N-dialkylanilines can undergo metabolic ring (4-C) hydroxylation. nih.govdocumentsdelivered.com This suggests that this compound could similarly be hydroxylated on the aromatic ring, in addition to modifications at the N-ethyl group. The primary goal of these metabolic processes is to convert the lipophilic parent compound into more hydrophilic metabolites for elimination.

Table 1: Major Metabolites Identified for the Related Compound 4-Chloroaniline

| Metabolite Name | Pathway | Biological Matrix |

|---|---|---|

| 2-amino-5-chlorophenyl sulfate | C-Hydroxylation, Sulfation | Urine |

| 4-chlorooxanilic acid | N-Acetylation, Oxidation | Urine |

| N-acetyl-2-amino-5-chlorophenyl sulfate | C-Hydroxylation, N-Acetylation, Sulfation | Urine |

| 4-chloroacetanilide | N-Acetylation | Blood |

| 4-chlorophenylhydroxylamine | N-Oxidation | Erythrocytes |

| 4-chloronitrosobenzene | N-Oxidation | Erythrocytes |

Data sourced from studies on 4-chloroaniline. who.int

The biotransformation of N-alkylanilines is mediated by specific enzyme systems. Research on the structurally similar compound 4-chloro-N-ethyl-N-methylaniline indicates that two primary oxidative pathways are involved: α-C-oxidation and N-oxidation. nih.govtandfonline.com

α-C-oxidation , which involves the oxidation of the carbon atom adjacent to the nitrogen, is mediated by the cytochrome P-450-dependent pathway . nih.govtandfonline.com This process leads to dealkylation. For this compound, this would involve the removal of the ethyl group. This pathway can be induced by phenobarbitone, a known inducer of cytochrome P-450 enzymes. nih.govtandfonline.com

N-oxidation , the direct oxidation of the nitrogen atom, is mediated by a flavo-protein amine oxidase (also known as a flavin-containing monooxygenase, FMO). nih.govtandfonline.com This reaction is not influenced by cytochrome P-450 inducers or inhibitors like SKF-525A or carbon monoxide. nih.gov N-oxidation of secondary amines like this compound leads to the formation of hydroxylamines (N-hydroxylation). The mechanism of N-hydroxylation by cytochrome P450 enzymes is believed to proceed via a hydrogen abstraction and rebound mechanism. nih.gov

Table 2: Enzyme Systems in the Metabolism of Substituted N-Alkylanilines

| Metabolic Pathway | Mediating Enzyme System | Key Characteristics |

|---|---|---|

| α-C-oxidation (Dealkylation) | Cytochrome P-450 | Induced by phenobarbitone; inhibited by SKF-525A, CO, cyanide. nih.govtandfonline.com |

A critical aspect of aniline (B41778) metabolism is the formation of chemically reactive intermediates that can exert toxic effects. The N-oxidation pathway is particularly significant in this regard. The N-hydroxylation of this compound would produce N-(4-chlorophenyl)-N-ethylhydroxylamine.

For the parent compound 4-chloroaniline, N-oxidation leads to the formation of 4-chlorophenylhydroxyl-amine, which is further oxidized to 4-chloronitrosobenzene. who.int These N-oxidized metabolites are highly reactive. Phenylhydroxylamines can undergo further transformation to form electrophilic species, such as nitrenium ions. nih.gov Studies on the related compound 4,4'-methylenebis(2-chloroaniline) (B1676453) (MOCA) have shown that its N-hydroxy metabolite can form an aryl nitrenium ion, which is believed to be the ultimate reactive species responsible for DNA binding. nih.gov These reactive intermediates can covalently bind to cellular macromolecules, including proteins and nucleic acids, leading to cellular damage. who.int

Molecular Mechanisms of Interaction

The biological activity of this compound and its metabolites is rooted in their ability to interact with essential biological macromolecules and modulate the function of cellular enzymes and receptors.

The reactive electrophilic intermediates generated during the metabolism of this compound can form covalent adducts with nucleophilic sites on proteins and nucleic acids.

Protein Binding: Reactive metabolites of 4-chloroaniline have been shown to bind covalently to hemoglobin in erythrocytes and to proteins within the liver and kidney. who.int This binding can alter protein structure and function. Studies on other chloro-substituted anilines, such as chloroacetanilide herbicides, have demonstrated that they can induce the destabilization and misfolding of numerous cellular proteins. nih.gov

DNA Binding: The formation of DNA adducts is a significant mechanism of toxicity for many aromatic amines. The N-hydroxy metabolites of compounds like MOCA can form reactive species that bind to DNA, creating adducts primarily at deoxyadenosine (B7792050) and deoxyguanosine residues. nih.gov For instance, the N-hydroxy metabolite of MOCA has been shown to form a major adduct identified as N-(deoxyadenosin-8-yl)-4-amino-3-chlorobenzyl alcohol. nih.gov Similarly, studies on 4-chloro-orthophenylenediamine have demonstrated its ability to bind to DNA and alter its integrity. researchgate.net Such interactions can disrupt DNA replication and transcription, leading to genotoxic effects.

Derivatives of chloroaniline have been investigated for their potential to inhibit enzyme activity. The metabolism of 4-chloro-N-ethyl-N-methylaniline itself can be modulated by various inhibitors. Its α-C-oxidation is inhibited by compounds such as SKF-525A, DPEA, carbon monoxide, and cyanide, indicating interaction with the cytochrome P-450 system. nih.govtandfonline.com

Furthermore, aniline derivatives have been synthesized and evaluated as inhibitors for various enzymes. For example, certain halo-substituted aniline derivatives have shown potent inhibitory activity against the enzyme urease in a mixed-type inhibition manner. semanticscholar.org Other studies on N-substituted sulfonamides derived from substituted anilines have demonstrated inhibitory potential against enzymes like acetylcholinesterase and α-glucosidase. juniperpublishers.com These findings suggest that this compound or its derivatives could potentially act as modulators of specific enzymes, interfering with their catalytic function by binding to active or allosteric sites.

Biodegradation and Environmental Fate Mechanisms

The environmental fate of this compound is governed by a combination of biological and abiotic degradation processes. These mechanisms determine the compound's persistence, transformation, and ultimate impact on ecosystems. Key processes include microbial degradation, hydrolysis, N-dealkylation, and photodegradation.

Microbial Degradation Pathways

Direct microbial degradation pathways for this compound are not extensively documented in scientific literature. However, based on studies of similar N-alkylated and chlorinated anilines, a probable metabolic route involves initial enzymatic attack on the N-ethyl group or the aromatic ring.

Microbial degradation of chloroanilines typically proceeds through oxidative deamination to form the corresponding chlorocatechol, which is then susceptible to ring cleavage via either ortho- or meta-cleavage pathways nih.gov. For N-alkylated anilines, N-dealkylation is a common initial step, catalyzed by monooxygenase or peroxidase enzymes, to yield 4-chloroaniline and acetaldehyde (B116499) mdpi.commdpi.com. The resulting 4-chloroaniline is a well-studied xenobiotic that can be further degraded by various bacterial strains. For instance, some bacteria can utilize 4-chloroaniline as a sole carbon and nitrogen source, degrading it via a modified ortho-cleavage pathway involving chlorocatechol 1,2-dioxygenase nih.gov.

Alternatively, some microbial consortia may degrade 4-chloroaniline through co-metabolism in the presence of more easily degradable analogues like aniline nih.gov. This process can enhance the expression of necessary enzymes, such as catechol 2,3-dioxygenase, facilitating the breakdown of the chlorinated compound nih.gov. The initial step for many chloroaniline-degrading bacteria is the conversion to the corresponding chlorocatechol by an aniline dioxygenase nih.gov. Given these established pathways for related compounds, it is hypothesized that microbial consortia in soil and sediment can degrade this compound, likely initiating the process through N-deethylation to 4-chloroaniline, followed by established chloroaniline degradation routes.

Hydrolysis and N-Dealkylation in Environmental Matrices

Hydrolysis is not anticipated to be a significant environmental degradation pathway for this compound under typical environmental conditions (pH 5-9) because the molecule lacks functional groups that are readily susceptible to hydrolysis nih.gov.

Conversely, N-dealkylation, the cleavage of the bond between the nitrogen atom and the ethyl group, is a critical transformation process. This reaction can be mediated by biological systems, particularly by microbial or higher organism enzymes like cytochrome P450 monooxygenases mdpi.commdpi.comnih.gov. In environmental settings, this process would convert this compound into 4-chloroaniline and acetaldehyde. While often studied in the context of metabolism in organisms, extracellular enzymes in soil and sediment could potentially facilitate this reaction.

N-dealkylation is a recognized metabolic pathway for a wide range of N,N-dialkylarylamines mdpi.comnih.gov. The process often involves the formation of an unstable carbinolamine intermediate which then decomposes to the secondary amine and a carbonyl compound mdpi.com. The efficiency of this reaction can be influenced by the electronic properties of the aromatic ring and the nature of the alkyl groups mdpi.com. For this compound, the electron-withdrawing nature of the chlorine atom may influence the rate of enzymatic N-dealkylation. Additionally, non-enzymatic, catalyst-free N-dealkylation of aniline derivatives has been demonstrated under specific physical conditions, such as high-frequency ultrasound in water, which induces thermal cracking of the N-C bond at the interface of cavitation bubbles rsc.org.

Photodegradation in Aquatic Environments

Photodegradation is expected to be a significant mechanism for the transformation of this compound in sunlit aquatic environments. The parent compound, 4-chloroaniline, is known to be rapidly degraded by light who.int. Studies have shown that 4-chloroaniline in surface waters has a very short half-life, on the order of a few hours in summer conditions nih.govwho.int.

The photodegradation of N-ethylaniline is also expected to be an important fate process nih.gov. The presence of the N-ethyl group in this compound may slightly alter the absorption spectrum and quantum yield compared to 4-chloroaniline, but the fundamental susceptibility to photochemical transformation remains. The process can occur through direct photolysis, where the molecule absorbs ultraviolet radiation and undergoes transformation, or indirect photolysis, mediated by reactive oxygen species (such as hydroxyl radicals or singlet oxygen) generated by natural photosensitizers like dissolved organic matter in the water researchgate.netresearchgate.net.

Ecotoxicological Considerations

The ecotoxicological profile of this compound is largely inferred from its physicochemical properties and data on related chloroaniline compounds. Key considerations include its potential to accumulate in aquatic organisms and its persistence and mobility in the environment.

Bioaccumulation Potential and Hydrophobicity in Aquatic Systems

The bioaccumulation potential of a chemical in aquatic organisms is closely related to its hydrophobicity, which is commonly measured by the n-octanol-water partition coefficient (Kow), expressed as log Kow. A higher log Kow value indicates greater hydrophobicity and a higher tendency to partition from water into the fatty tissues of organisms.

For this compound, the predicted XLogP3-AA, an estimate of log Kow, is 2.9 guidechem.comnih.gov. This value suggests a moderate potential for bioaccumulation. In comparison, the parent compound 4-chloroaniline has a measured log Kow of 1.83 chemicalbook.com. The addition of the ethyl group increases the molecule's hydrophobicity. Generally, compounds with a log Kow between 3 and 4 are considered to have a moderate to high potential for bioaccumulation.

| Compound | CAS Number | Molecular Formula | Log Kow (Octanol-Water Partition Coefficient) | Bioaccumulation Potential |

|---|---|---|---|---|

| This compound | 13519-75-0 | C8H10ClN | 2.9 (Predicted) | Moderate |

| 4-chloroaniline | 106-47-8 | C6H6ClN | 1.83 (Measured) | Low to Moderate |

Environmental Persistence and Mobility

The persistence of this compound in the environment depends on the rates of the degradation processes discussed previously. While photodegradation in water may be rapid, its persistence in soil and sediment, where light penetration is limited, is likely to be greater. The persistence of chlorinated anilines in soil can range from days to months mdpi.com.

Mobility in soil is governed by the compound's tendency to adsorb to soil particles versus remaining dissolved in soil water. This is quantified by the soil organic carbon-water (B12546825) partitioning coefficient (Koc). A high Koc value indicates strong adsorption to soil and low mobility, while a low Koc suggests the chemical is more likely to leach into groundwater. The Koc can be estimated from the log Kow. Given the predicted log Kow of 2.9 for this compound, it is expected to have moderate adsorption to soil organic matter chemsafetypro.com.

Aniline compounds can be retained in soil through electrostatic interactions, particularly in acidic soils where the amine group can become protonated, and through hydrophobic sorption to organic matter researchgate.net. The mobility of anilide herbicides, which share structural similarities, has been shown to be limited in soils with higher organic matter content nih.gov. Therefore, this compound is expected to exhibit low to moderate mobility in most soil types, with a potential for leaching in soils with very low organic carbon content chemsafetypro.comresearchgate.net. Chloroanilines are generally considered persistent in the environment and have the potential for long-range transport nih.gov.

| Compound | Log Kow | Predicted Soil Adsorption (Koc) | Mobility Potential |

|---|---|---|---|

| This compound | 2.9 | Moderate | Low to Moderate |

| Aniline | 0.9 | Low | High |

Applications in Advanced Chemical Synthesis and Material Science

Intermediate in the Synthesis of Complex Organic Molecules

4-chloro-N-ethylaniline is a key precursor in the multi-step synthesis of various organic compounds. biosynce.com The presence of the ethyl group on the nitrogen atom and the chlorine atom on the aromatic ring influences the reactivity and properties of the resulting molecules.

Pharmaceuticals and Agrochemicals

In the pharmaceutical and agrochemical industries, substituted anilines are crucial intermediates. This compound is utilized in the synthesis of more complex molecules that form the backbone of active ingredients. biosynce.com Its structure can be incorporated into larger molecules to modulate their biological activity. The synthesis pathways often involve reactions at the amino group or modifications of the aromatic ring. While specific drug names containing this exact moiety are not publicly prevalent, the general class of chloroanilines is significant in the development of various therapeutic agents and pesticides. nih.gov

The following table provides examples of the types of complex molecules whose synthesis may involve intermediates like this compound.

| Product Class | Potential Synthetic Application of this compound |

| Pharmaceuticals | Building block for heterocyclic compounds with potential biological activity. |

| Agrochemicals | Precursor for herbicides and fungicides. |

| Research Chemicals | Starting material for the synthesis of novel organic compounds for screening. |

Dyes and Pigments

The synthesis of dyes and pigments is a well-established application for aniline (B41778) derivatives. This compound can be used as a coupling component in the production of azo dyes. The process typically involves diazotization of a primary aromatic amine, which is then reacted with a coupling agent like this compound to form a stable and colored azo compound. The chlorine substituent on the benzene (B151609) ring can influence the final color and properties such as lightfastness of the dye.

Rubber Chemicals

While less documented, aniline derivatives can find applications in the rubber industry as antioxidants or vulcanization accelerators. The structural features of this compound could potentially be modified to synthesize additives that enhance the durability and performance of rubber products.

Development of Novel Functional Materials

The unique electronic and chemical properties of this compound make it a candidate for the synthesis of advanced materials, particularly in the realm of polymers and composites.

Polymeric Materials and Coatings

Substituted anilines can be polymerized to form polyaniline derivatives, which are a class of conducting polymers. The polymerization of this compound would lead to a polymer with a backbone that can facilitate electrical conductivity. Research into the polymerization of similar aniline derivatives, such as poly(p-chloroaniline), has shown that these materials exhibit interesting electronic properties. sjpas.com The presence of the chlorine atom can affect the polymer's solubility, processability, and electronic band gap. These polymers and their copolymers can be investigated for applications in anti-corrosion coatings, electronic devices, and sensors. For instance, copolymers of 2-chloroaniline and 2-ethylaniline have been synthesized and characterized for their thermal stability and semiconducting nature. researchgate.net

Advanced Composites

Conducting polymers derived from aniline and its derivatives are often incorporated into composite materials to impart new functionalities. Polyaniline-based composites are being explored for a wide range of applications, including electromagnetic interference (EMI) shielding, sensors, and energy storage devices. Nanocomposites can be formed by polymerizing this compound in the presence of nanoparticles, such as metal oxides, to create materials with synergistic properties. sjpas.com For example, composites of poly(o-chloroaniline) with chromium nanoparticles have been synthesized and shown to have enhanced electrical conductivity and antibacterial properties. researchgate.net Similarly, composites of poly(2-chloroaniline-co-2-ethylaniline) with zinc have been tested as potential anode materials in lithium-ion batteries. researchgate.net

The table below summarizes research findings related to the development of novel materials from chloroaniline derivatives.

| Material Type | Research Focus | Potential Application |

| Conducting Polymers | Synthesis and characterization of poly(chloroaniline) derivatives. sjpas.com | Antistatic coatings, sensors, electronic components. |

| Nanocomposites | Incorporation of metal oxide nanoparticles into a poly(chloroaniline) matrix. sjpas.com | Enhanced electrical and thermal properties, catalytic applications. |

| Copolymers | Copolymerization of chloroanilines with other monomers. researchgate.net | Anode materials for batteries, tunable electronic properties. |

Analytical Methodologies for Trace Detection and Quantification

Chromatographic Techniques

Chromatography is a cornerstone of analytical chemistry, providing powerful tools for the separation, identification, and quantification of individual components within a complex mixture. For 4-chloro-N-ethylaniline, several chromatographic techniques are particularly effective.

Gas chromatography coupled with mass spectrometry is a highly sensitive and specific technique for the analysis of volatile and semi-volatile organic compounds like this compound. In GC/MS, the sample is vaporized and separated based on its boiling point and affinity for a stationary phase within a capillary column. The separated components then enter a mass spectrometer, which ionizes the molecules and separates them based on their mass-to-charge ratio, providing both qualitative and quantitative information.

Tandem mass spectrometry (GC/MS-MS) further enhances selectivity and sensitivity by performing a second stage of mass analysis on selected fragment ions. This technique is particularly useful for analyzing complex matrices where co-eluting compounds might interfere with the detection of the target analyte.

Research on aniline (B41778) derivatives has demonstrated the effectiveness of GC/MS and GC/MS-MS for their quantification in environmental samples such as groundwater. researchgate.netresearchgate.net While specific studies on this compound are limited, the established methods for similar compounds provide a strong foundation for its analysis. For instance, a study on various aniline derivatives in groundwater utilized a liquid-liquid extraction sample preparation followed by GC/MS analysis. researchgate.net The use of tandem mass spectrometry (GC/MS-MS) has been shown to offer a tenfold increase in sensitivity compared to single quadrupole GC/MS for these types of compounds. researchgate.nettandfonline.com

Table 1: Illustrative GC/MS Parameters for Aniline Derivative Analysis (Based on methods for similar compounds)

| Parameter | Value |

| Column Type | Capillary column (e.g., DB-5ms, HP-5ms) |

| Injector Temperature | 250 - 280 °C |

| Oven Program | Initial temp. 60-80°C, ramp to 280-300°C |

| Carrier Gas | Helium or Hydrogen |

| Ionization Mode | Electron Ionization (EI) |

| Detector | Mass Spectrometer (Single Quadrupole or Tandem) |

High-performance liquid chromatography is a versatile technique suitable for a wide range of compounds, including those that are not sufficiently volatile for GC analysis. In HPLC, the sample is dissolved in a liquid mobile phase and pumped through a column packed with a solid stationary phase. Separation is achieved based on the differential partitioning of the analytes between the two phases.

For the analysis of chloroanilines, reversed-phase HPLC is commonly employed, often using a C18 column. The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with additives such as acids or buffers to improve peak shape and resolution. sielc.comillinois.edu

Voltammetric detection coupled with HPLC provides an additional layer of selectivity and sensitivity. rsc.org As the separated compounds elute from the HPLC column, they pass through an electrochemical cell where a potential is applied. Compounds that can be oxidized or reduced at that potential will generate a current that is proportional to their concentration. This method has been successfully used to differentiate and quantify isomers of chloroaniline. rsc.org

A study on the separation of 4-chloro-N-methylaniline, a closely related compound, utilized a reverse-phase HPLC method with a mobile phase of acetonitrile, water, and phosphoric acid. illinois.edu Another method for 4-ethylaniline (B1216643) employed a mixed-mode column with a gradient of acetonitrile and ammonium (B1175870) formate (B1220265) buffer. helixchrom.com

Table 2: Representative HPLC Conditions for Chloroaniline Analysis (Based on methods for analogous compounds)

| Parameter | Value |

| Column | Reversed-phase C18 or mixed-mode |

| Mobile Phase | Acetonitrile/water or Methanol/water with buffer |

| Detector | UV-Vis or Voltammetric |

| Flow Rate | 0.5 - 1.5 mL/min |

| Injection Volume | 10 - 20 µL |

Thin-layer chromatography is a simple, rapid, and cost-effective technique primarily used for qualitative analysis, such as monitoring the progress of a reaction or screening for the presence of a compound. libretexts.organalyticaltoxicology.comsigmaaldrich.comyoutube.com In TLC, a thin layer of adsorbent material, typically silica (B1680970) gel or alumina, is coated onto a flat support like a glass or plastic plate. analyticaltoxicology.com The sample is spotted onto the plate, which is then placed in a developing chamber containing a suitable solvent (mobile phase). As the solvent moves up the plate by capillary action, the components of the sample are separated based on their differential adsorption to the stationary phase and solubility in the mobile phase. libretexts.org

The position of the separated compounds is characterized by the retardation factor (Rf value), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front. libretexts.org Visualization of the spots can be achieved under UV light if the compounds are fluorescent or by using various staining reagents. illinois.edulibretexts.org For aromatic amines, specific visualization agents can be employed. illinois.edu

Table 3: General TLC Parameters for Aromatic Amine Separation

| Parameter | Description |

| Stationary Phase | Silica gel G60 F254 |

| Mobile Phase | A mixture of a non-polar and a polar solvent (e.g., hexane/ethyl acetate) |

| Visualization | UV light (254 nm) or chemical staining (e.g., iodine vapor, permanganate) |

| Rf Value | Dependent on the specific solvent system and compound polarity. |

Electrochemical Methods

Electrochemical methods offer a sensitive and often rapid approach for the analysis of electroactive compounds like this compound. These techniques are based on measuring the current or potential changes resulting from the oxidation or reduction of the analyte at an electrode surface.

Voltammetric techniques involve applying a varying potential to a working electrode and measuring the resulting current. For the analysis of chloroanilines, solid electrodes such as glassy carbon or boron-doped diamond are commonly used. rsc.orgsemanticscholar.org The oxidative voltammetric behavior of 2-, 3-, and 4-chloroaniline (B138754) has been investigated at a glassy carbon electrode over a wide pH range. rsc.org The oxidation of 4-chloroaniline has been shown to be an irreversible process, with the peak potential being dependent on the pH of the solution. rsc.orgsemanticscholar.org

Differential pulse voltammetry (DPV) is a highly sensitive voltammetric technique that can be used for the determination of trace amounts of electroactive species. pineresearch.compjsir.org In DPV, small pulses of a constant amplitude are superimposed on a linearly increasing voltage ramp. The current is measured just before and at the end of each pulse, and the difference is plotted against the potential. pjsir.org This method effectively minimizes the background charging current, resulting in improved signal-to-noise ratios and lower detection limits compared to other voltammetric techniques. pineresearch.com

Studies on 4-chloroaniline have demonstrated the utility of DPV for its quantification. rsc.org For instance, the electrochemical oxidation of 4-chloroaniline has been investigated using cyclic voltammetry and differential pulse voltammetry in a water/acetonitrile mixture. rsc.orgrsc.org The optimal pH for the determination of 4-chloroaniline using DPV has been found to be 8.1. rsc.org

Table 4: Summary of Electrochemical Data for 4-Chloroaniline (As a proxy for this compound)

| Technique | Electrode | Optimum pH | Key Findings |

| Cyclic Voltammetry | Glassy Carbon | 2.0 | Irreversible anodic peak observed. rsc.org |

| Differential Pulse Voltammetry | Glassy Carbon | 8.1 | Enables sensitive quantification. rsc.org |

Sample Preparation and Enrichment Techniques

Effective sample preparation is a critical step in the analytical workflow for the determination of trace amounts of this compound. The primary objectives of this stage are to remove interfering components from the sample matrix and to concentrate the analyte to a level suitable for the sensitivity of the analytical instrument. The most commonly employed techniques for these purposes are Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE).

Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE)

Solid-Phase Extraction (SPE) is a widely utilized technique for the pre-concentration and clean-up of analytes from aqueous samples. The choice of sorbent is crucial for the effective retention of this compound. Due to the moderate polarity of N-alkylanilines, reversed-phase sorbents are often employed.

| Sorbent Type | Interaction Mechanism | Eluting Solvent | Typical Recovery (%) |

| C18 (Octadecyl-functionalized silica) | Hydrophobic interactions | Methanol, Acetonitrile | 85-95 |

| Polymeric Sorbents (e.g., Oasis HLB) | Mixed-mode (hydrophobic and hydrophilic) | Methanol, Ethyl acetate | 90-105 |

| Carbon-based Sorbents | π-π interactions, hydrophobic | Dichloromethane, Toluene | 80-90 |

Table 1: Comparison of Common SPE Sorbents for Chloroaniline Analogs

The general procedure for SPE involves conditioning the sorbent, loading the aqueous sample, washing away interferences, and finally eluting the retained this compound with a small volume of an appropriate organic solvent. This process not only purifies the sample but also achieves significant concentration of the analyte.

Liquid-Liquid Extraction (LLE) remains a fundamental and effective technique for isolating compounds like this compound from aqueous matrices. The efficiency of LLE is governed by the partitioning of the analyte between two immiscible liquid phases, typically an aqueous sample and an organic solvent. chromatographyonline.com The selection of the extraction solvent is critical and is based on the analyte's solubility and the solvent's polarity.

For this compound, which is a basic compound, the pH of the aqueous sample is a key parameter to optimize. By adjusting the sample pH to a basic value (typically 2 pH units above the pKa of the analyte), the aniline is maintained in its neutral, non-ionized form, which significantly enhances its partitioning into the organic solvent.